

Structural and Functional Comparison of Prometon and Atrazine: A Technical Guide

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Compound of Interest

Compound Name: Prometon

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Abstract

Prometon and atrazine, two herbicides belonging to the triazine class, exhibit significant structural similarities that underpin their shared mechanism of action as inhibitors of photosynthesis. However, subtle differences in their chemical makeup lead to variations in their physicochemical properties, environmental fate, and toxicological profiles. This technical guide provides an in-depth comparison of **prometon** and atrazine, presenting key data in a structured format, detailing experimental protocols for their analysis, and visualizing their structures and functional pathways.

Introduction

Prometon and atrazine are s-triazine herbicides widely used for the control of broadleaf and grassy weeds.[1][2] Their herbicidal activity stems from the inhibition of photosynthesis at photosystem II.[3] Despite their common core structure and mode of action, the nature of the substituent at the C2 position of the triazine ring—a methoxy group in **prometon** and a chlorine atom in atrazine—confers distinct properties that influence their environmental behavior and toxicological assessment.[4] This guide serves as a comprehensive resource for understanding the key similarities and differences between these two important compounds.

Chemical Structures and Properties

Prometon and atrazine share a common 1,3,5-triazine ring substituted with isopropylamino groups at the C4 and C6 positions. The key structural difference lies at the C2 position, where **prometon** has a methoxy (-OCH₃) group, while atrazine possesses a chlorine (-Cl) atom.^[1] This seemingly minor variation has a significant impact on their physicochemical properties.

Caption: Chemical structures of **Prometon** and Atrazine.

Physicochemical Properties

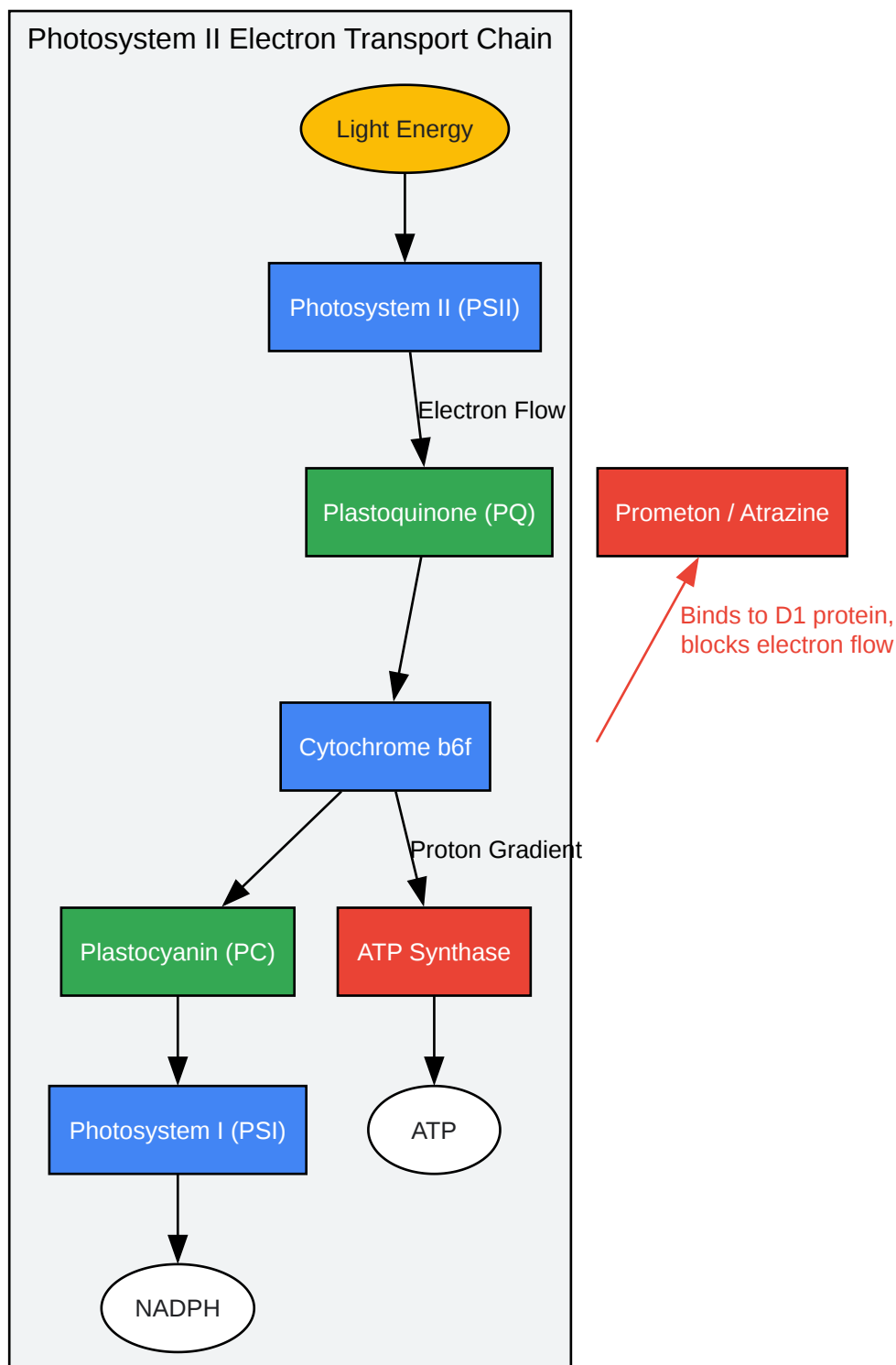
The substitution at the C2 position influences properties such as water solubility, soil sorption, and octanol-water partition coefficient, which in turn affect their environmental mobility and persistence.

Property	Prometon	Atrazine	Reference(s)
Molecular Formula	C ₁₀ H ₁₉ N ₅ O	C ₈ H ₁₄ ClN ₅	^[5]
Molecular Weight (g/mol)	225.29	215.68	^[5]
Water Solubility (mg/L at 25°C)	620	33	^{[5][6]}
Soil Organic Carbon-Water Partitioning Coefficient (K _{oc} ; mL/g)	76	147 - 160	^{[7][8][9]}
Log Octanol-Water Partition Coefficient (Log K _{ow})	2.8	2.60 - 2.71	^{[3][10]}
Soil Half-Life (days)	462 - 932 (aerobic)	60 - 75 (average)	^{[6][11][12]}

Mechanism of Action

Both **prometon** and atrazine are systemic herbicides that are absorbed by the roots and foliage of plants.^[3] They act by inhibiting photosynthesis. Specifically, they bind to the D1 quinone-binding protein in photosystem II of the electron transport chain in chloroplasts. This

binding blocks the flow of electrons, leading to the inhibition of CO₂ fixation and the production of ATP and NADPH, ultimately causing plant death.



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Caption: Mechanism of action of **Prometon** and Atrazine.

Comparative Toxicology

While both herbicides have been extensively studied, their toxicological profiles show some divergence. Notably, atrazine has been classified as a possible human carcinogen by some agencies, a classification not applied to **prometon**.^[4] This difference is attributed to the presence of the chlorine atom on the atrazine ring.^[4]

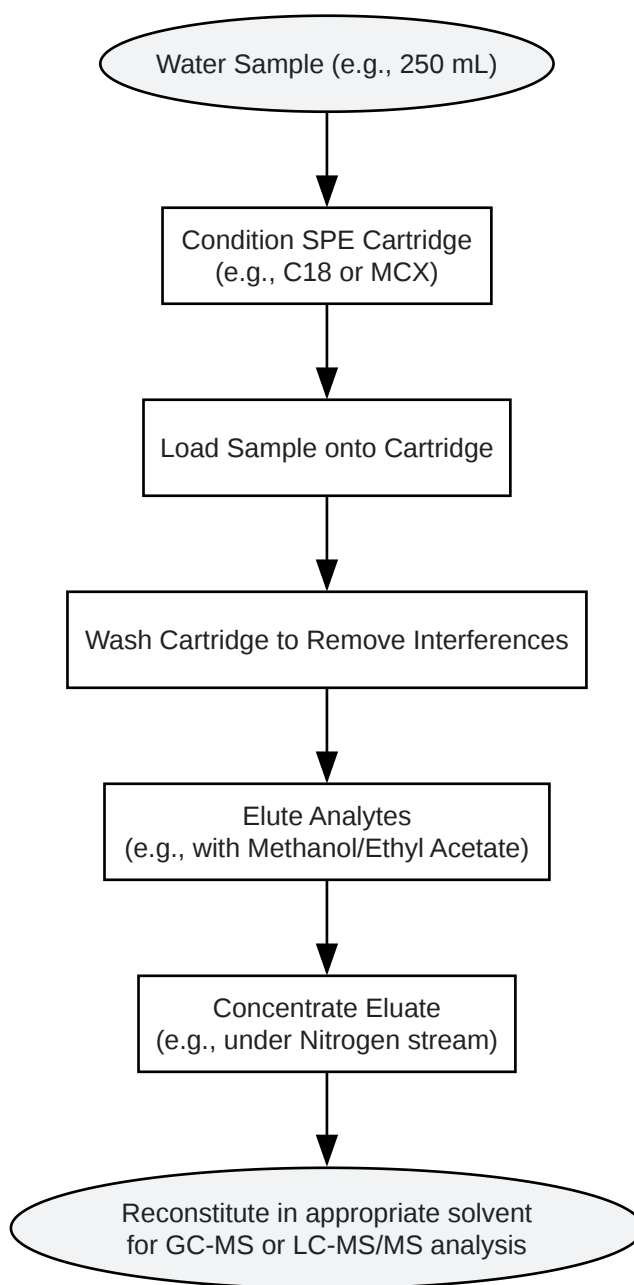
Endpoint	Prometon	Atrazine	Reference(s)
Acute Oral LD50 (rat, mg/kg)	1,518	1,869 - 3,090	^[6] ^[13]
Carcinogenicity Classification	Not likely to be carcinogenic to humans (U.S. EPA)	Possible human carcinogen (Group C)	^[4] ^[14]
Aquatic Toxicity (Fish LC50, mg/L)	12	4.5 - 11	^[6] ^[15]

Experimental Protocols for Analysis

The simultaneous analysis of **prometon** and atrazine in environmental samples is commonly performed using chromatographic techniques coupled with mass spectrometry. Below are representative protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A common preparatory step for both GC-MS and LC-MS/MS analysis of water samples involves solid-phase extraction to concentrate the analytes and remove interfering matrix components.^[4]^[16]



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Caption: General workflow for Solid-Phase Extraction (SPE).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methodologies for the analysis of triazine pesticides in water.[17][18]

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
- Column: 30 m x 0.25 mm ID x 0.25 μ m film thickness fused-silica capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection: Splitless injection of 1 μ L of the extracted sample.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 minute.
 - Ramp to 200°C at 6°C/minute.
 - Ramp to 250°C at 30°C/minute, hold for 4 minutes.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
 - Quantitation Ions (m/z):
 - **Prometon**: 225 (M+), 210, 183
 - Atrazine: 215 (M+), 200, 173
 - Qualifier Ions (m/z):
 - **Prometon**: 170, 142
 - Atrazine: 188, 158

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from methods for the simultaneous determination of various pesticides, including **prometon** and atrazine, in water and soil.^{[4][19]}

- Instrumentation: High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution:
 - Start with 95% A, 5% B.
 - Linearly increase to 95% B over 10 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (Precursor Ion > Product Ion):
 - **Prometon**: 226 > 184 (quantifier), 226 > 142 (qualifier)
 - Atrazine: 216 > 174 (quantifier), 216 > 104 (qualifier)

Conclusion

Prometon and atrazine, while structurally very similar and sharing a common mechanism of herbicidal action, exhibit key differences in their physicochemical properties and toxicological profiles. The substitution of a methoxy group in **prometon** for a chlorine atom in atrazine leads to higher water solubility and persistence for **prometon**, while atrazine has a higher soil sorption coefficient. These differences are critical for understanding their environmental fate and for conducting accurate risk assessments. The provided analytical protocols offer robust methods for the simultaneous determination of these compounds in environmental matrices, enabling researchers to monitor their presence and conduct further comparative studies.

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